3-Tert-butylbenzonitrile
Overview
Description
3-Tert-butylbenzonitrile is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of 3-Tert-butylbenzonitrile consists of a benzene ring substituted with a tert-butyl group and a nitrile group . The InChI code for this compound is 1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
3-Tert-butylbenzonitrile is a colorless to light-yellow liquid . It has a molecular weight of 159.23 and is stored at room temperature .Scientific Research Applications
Use in Chemistry
3-Tert-butylbenzonitrile is a chemical compound with the CAS Number: 154532-34-0 . It is a colorless to light-yellow liquid and is used in various chemical reactions due to its specific structure.
Results or Outcomes
Use in Biomedical Applications
3-Tert-butylbenzonitrile has been used in the synthesis of zwitterionic dendrimers . These are multivalent molecules with a well-defined, branched three-dimensional architecture of nanometer size .
Method of Application
The synthesis of these dendrimers involves a series of chemical reactions, starting with the design and optimization of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers . The dendrimers are then extensively characterized using techniques such as nuclear magnetic resonance and gel permeation chromatography .
Results or Outcomes
These zwitterionic dendrimers have found use in a wide variety of applications ranging from dyes to catalysts, and from magnetic resonance imaging (MRI) contrast agents to sensors for small molecules . They are also potential candidates for carriers in biomedical applications .
Safety And Hazards
The safety data sheet for 3-Tert-butylbenzonitrile indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
3-tert-butylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWBCSZHGGMJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942854 | |
Record name | 3-tert-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylbenzonitrile | |
CAS RN |
20651-74-5 | |
Record name | 3-Butylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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